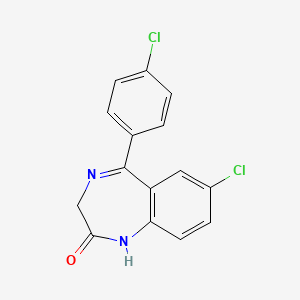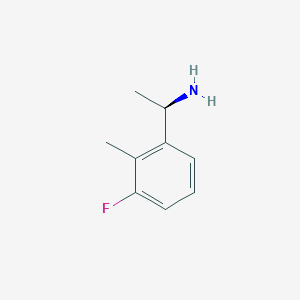
(R)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-1-(3-氟-2-甲基苯基)乙胺盐酸盐是一种手性胺化合物,其苯环上连接着一个氟原子和一个甲基
准备方法
合成路线和反应条件
(R)-1-(3-氟-2-甲基苯基)乙胺盐酸盐的合成通常涉及相应酮前体的非对映选择性还原。一种有效的方法是使用重组大肠杆菌全细胞在水性吐温-20/天然深共熔溶液中。 这种生物催化过程在优化条件下实现了高对映体过量和收率 .
工业生产方法
这种化合物的工业生产可能涉及类似的生物催化过程,利用全细胞催化的效率和选择性。 表面活性剂和天然深共熔溶剂的整合可以提高催化效率和产物收率,使该过程适合大规模生产 .
化学反应分析
反应类型
(R)-1-(3-氟-2-甲基苯基)乙胺盐酸盐可以发生各种化学反应,包括:
氧化: 胺基可以被氧化成相应的亚胺或腈。
还原: 该化合物可以被还原成相应的胺或醇。
取代: 在适当的条件下,氟原子可以被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 亲核取代反应可以使用叠氮化钠或氰化钾等试剂进行。
主要生成产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可以产生亚胺或腈,而还原可以产生伯胺或醇。
科学研究应用
(R)-1-(3-氟-2-甲基苯基)乙胺盐酸盐在科学研究中有着广泛的应用:
化学: 它作为合成更复杂分子的构建块。
生物学: 该化合物用于涉及酶催化和代谢途径的研究。
工业: 该化合物用于生产特种化学品和材料.
作用机制
(R)-1-(3-氟-2-甲基苯基)乙胺盐酸盐的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。氟原子增强了化合物的结合亲和力和选择性,从而导致更强的生物学效应。 确切的途径和靶标取决于具体的应用和使用背景 .
相似化合物的比较
类似化合物
- (R)-1-(2-氟-3-(三氟甲基)苯基)乙胺盐酸盐
- (R)-1-(2-氟-3-甲基苯基)乙胺盐酸盐
独特性
(R)-1-(3-氟-2-甲基苯基)乙胺盐酸盐的独特性在于苯环上氟原子和甲基的特定位置。 这种构型与类似化合物相比可以显着影响其化学反应性和生物活性 .
属性
分子式 |
C9H12FN |
|---|---|
分子量 |
153.20 g/mol |
IUPAC 名称 |
(1R)-1-(3-fluoro-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12FN/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |
InChI 键 |
OBWHGEIVGSITLV-SSDOTTSWSA-N |
手性 SMILES |
CC1=C(C=CC=C1F)[C@@H](C)N |
规范 SMILES |
CC1=C(C=CC=C1F)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


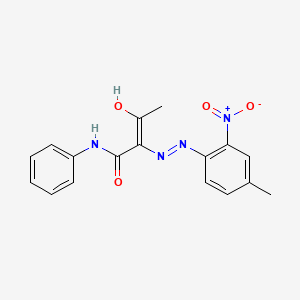
![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B12051519.png)
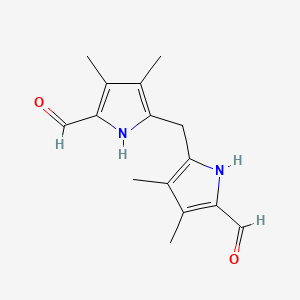
![Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate](/img/structure/B12051533.png)
![(5Z)-3-benzyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051548.png)
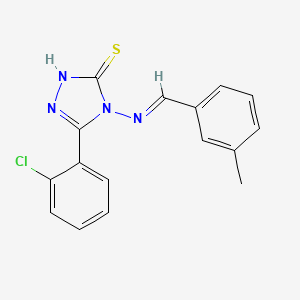
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051555.png)
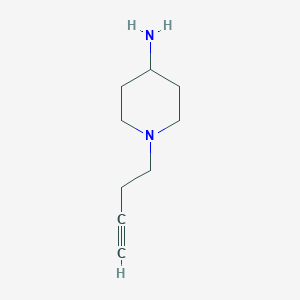
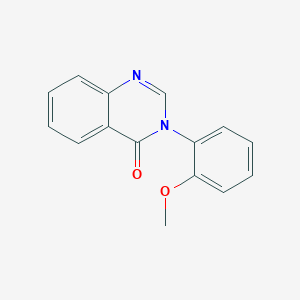

![5-{2-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12051589.png)

![11-{(5Z)-5-[(9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}undecanoic acid](/img/structure/B12051609.png)
